Lipophilicity and TPSA vs. 2,6-Dichlorobenzothiazole
The 5-methoxy substituent of the target compound increases both lipophilicity and polar surface area relative to the non-methoxylated analog 2,6-dichlorobenzothiazole. PubChem-computed XLogP3-AA for 2,6-dichloro-5-methoxybenzo[d]thiazole is 3.9, whereas 2,6-dichlorobenzothiazole has an XLogP3 of approximately 3.3, a difference of +0.6 log units [1][2]. The TPSA increases from approximately 41.1 Ų (2,6-dichlorobenzothiazole) to 50.4 Ų (target compound), a +9.3 Ų gain attributable to the methoxy oxygen [1][2]. These shifts place the two compounds in distinguishable regions of common drug-likeness plots and affect predicted membrane permeability and solubility.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9; TPSA = 50.4 Ų |
| Comparator Or Baseline | 2,6-Dichlorobenzothiazole (CAS 3622-23-9): XLogP3 ≈ 3.3; TPSA ≈ 41.1 Ų |
| Quantified Difference | ΔXLogP3 = +0.6; ΔTPSA = +9.3 Ų (22.6% increase) |
| Conditions | Computed values from PubChem 2021.05.07 release using XLogP3 3.0 and Cactvs 3.4.8.18 |
Why This Matters
For medicinal chemistry teams optimizing CNS penetration (desired XLogP3 2–5), the +0.6 log unit difference can shift a compound across critical permeability thresholds, making the target compound a more lipophilic starting scaffold than its non-methoxylated counterpart.
- [1] PubChem. 2,6-Dichloro-5-methoxy-1,3-benzothiazole (CID 91621709). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/38519-32-3 (Accessed 2026-04-28). View Source
- [2] PubChem. 2,6-Dichlorobenzothiazole (CID 67518). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3622-23-9 (Accessed 2026-04-28). View Source
